3-Amino-2,4-dichlorobenzoic acid

Descripción general

Descripción

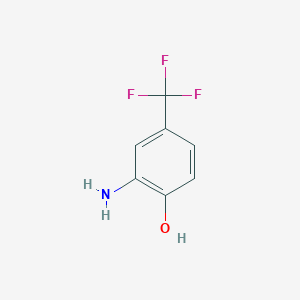

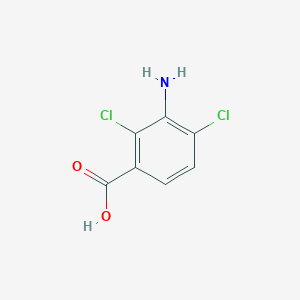

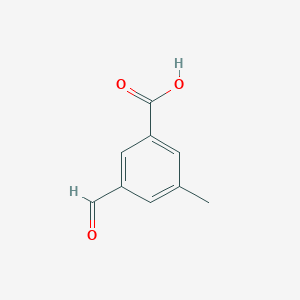

3-Amino-2,4-dichlorobenzoic acid is a chemical compound with the molecular formula C7H5Cl2NO2 . It is a derivative of benzoic acid where the ring hydrogens at positions 2 and 4 are substituted by chloro groups .

Molecular Structure Analysis

The molecular structure of 3-Amino-2,4-dichlorobenzoic acid consists of a benzene ring with two chlorine atoms substituted at the 2 and 4 positions, a carboxylic acid group, and an amino group . The molecular weight of the compound is 206.03 g/mol .

Physical And Chemical Properties Analysis

3-Amino-2,4-dichlorobenzoic acid is a solid at room temperature . The melting point is between 194-197 °C .

Aplicaciones Científicas De Investigación

Synthesis of Antibacterial Compounds

3-Amino-2,4-dichlorobenzoic acid: is a valuable intermediate in the synthesis of quinolone-3-carboxylic acids derivatives, which are potent antibacterial agents. The compound’s dichloro and amino groups make it a versatile precursor for various antibacterial drugs, especially in the fluoroquinolone class .

Development of Organic Light-Emitting Diodes (OLEDs)

The electronic properties of 3-Amino-2,4-dichlorobenzoic acid make it suitable for use in the development of OLEDs. Its ability to donate electrons can be harnessed in creating efficient and durable light-emitting materials that are used in display and lighting technologies .

Agricultural Chemical Research

This compound is also used in the development of new agricultural chemicals. Its structural framework is beneficial in creating herbicides and pesticides that are more effective and environmentally friendly. The dichlorobenzoic acid moiety is particularly useful in targeting specific enzymes in pests .

Creation of Dyes and Pigments

The amino group in 3-Amino-2,4-dichlorobenzoic acid can react with various compounds to form dyes and pigments. These are used in textile, paint, and printing industries. The dichloro groups enhance the binding properties of the pigments, making them more vibrant and resistant to fading .

Pharmaceutical Research

In pharmaceutical research, 3-Amino-2,4-dichlorobenzoic acid serves as a starting material for the synthesis of diverse medicinal compounds. It is particularly useful in creating molecules with anti-inflammatory and analgesic properties .

Material Science

The compound’s unique structure is exploited in material science for the creation of novel polymers and composites. These materials have applications in various fields, including aerospace, automotive, and electronics, where they contribute to the development of lightweight and high-strength materials .

Mecanismo De Acción

Target of Action

3-Amino-2,4-dichlorobenzoic acid, also known as Chloramben, is primarily used as a selective herbicide . It targets the seedlings of broadleaf weeds and annual grasses

Mode of Action

As a herbicide, it likely interferes with essential growth processes in the targeted weeds, leading to their death .

Biochemical Pathways

As a herbicide, it likely disrupts processes essential for plant growth and development .

Result of Action

The primary result of the action of 3-Amino-2,4-dichlorobenzoic acid is the control of unwanted vegetation. By targeting the seedlings of broadleaf weeds and annual grasses, it prevents their growth and spread .

Propiedades

IUPAC Name |

3-amino-2,4-dichlorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2NO2/c8-4-2-1-3(7(11)12)5(9)6(4)10/h1-2H,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWIWETSWQFRAPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(=O)O)Cl)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201301396 | |

| Record name | 3-Amino-2,4-dichlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201301396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-2,4-dichlorobenzoic acid | |

CAS RN |

50917-28-7 | |

| Record name | 3-Amino-2,4-dichlorobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50917-28-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-2,4-dichlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201301396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 3-Amino-2,4-dichlorobenzoic acid influence lipid production in soybeans?

A1: Research suggests that 3-Amino-2,4-dichlorobenzoic acid stimulates lipid synthesis in germinating soybean seeds. [] Studies observed a 25% increase in total lipid synthesis with a 20 µg/ml concentration of the compound. [] This stimulatory effect was observed across different lipid classes, including neutral lipids, glycolipids, and phospholipids. [] While the exact mechanism remains unclear, the research points to a potential interaction with enzymes involved in fatty acid synthesis, such as acetyl-CoA carboxylase or fatty acid synthetase. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methoxyethyl 2-aminobenzo[d]thiazole-6-carboxylate](/img/structure/B112631.png)

![Benzo[b]thiophen-2-amine](/img/structure/B112646.png)